molecular formula C9H9NS B1360098 3-Methylbenzyl thiocyanate CAS No. 37141-50-7

3-Methylbenzyl thiocyanate

Cat. No. B1360098
CAS RN: 37141-50-7
M. Wt: 163.24 g/mol
InChI Key: NSGWUGKMTAEVPQ-UHFFFAOYSA-N
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Scientific Research Applications

Nucleophilic Substitution Reactions

The compound 4-methylbenzyl thiocyanate, closely related to 3-methylbenzyl thiocyanate, demonstrates intriguing chemical behavior in nucleophilic substitution reactions. It possesses three electrophilic sites: benzylic carbon, sulfur, and cyano carbon, which allow for diverse nucleophilic attacks. This complexity has been studied and rationalized using molecular orbital theory, highlighting the compound's potential in advanced chemical synthesis and reactions (Ōae et al., 1983).

Polymer Research

In the field of polymer research, derivatives of similar compounds have been synthesized, leading to novel optically active aromatic isocyanates. These derivatives demonstrate unique properties, such as high specific rotation and single-handed helical conformation, suggesting potential applications in the development of advanced polymers with specific optical properties (Maeda & Okamoto, 1998).

Anticancer and Antiproliferative Activity

Substituted derivatives of methylbenzyl thiocyanate have shown promising results in anticancer research. For instance, certain derivatives with formyl and thiocyanate substitutions exhibited increased activity against human tumor cell lines. This finding suggests the potential of these compounds in developing new anticancer treatments (Kumar et al., 2016).

Analytical Chemistry

In analytical chemistry, the characteristics of thiocyanate compounds, including those similar to 3-methylbenzyl thiocyanate, have been explored for various applications. For instance, a poly(vinyl chloride) membrane electrode based on a nickel complex demonstrated unique selectivity toward thiocyanate, indicating potential use in specific analytical methods (Ardakani et al., 2002).

Antioxidative Activities

Research into the antioxidative activities of certain compounds has identified that derivatives like pinoresinol and 3,4- bis(4-hydroxy-3-methoxybenzyl) tetrahydrofuran show strong antioxidative activities. These findings could guide the development of antioxidants in pharmaceutical or food industries (Jong & Chau, 1998).

Environmental Applications

The adsorptive removal of thiocyanate from industrial wastewaters using surfactant-modified agricultural 'waste' materials has been investigated. This research provides insights into cost-effective andenvironmentally friendly methods for treating industrial effluents, highlighting the potential of thiocyanate compounds in environmental remediation (Namasivayam & Sureshkumar, 2007).

Electrochemical Studies

Electrochemical studies on substituted benzyl thiocyanates, including variations such as methylbenzyl thiocyanate, revealed a change in the reductive cleavage mechanism depending on the substituent. This research provides valuable insights into the electrochemical behavior of these compounds, which could be useful in developing new electrochemical sensors or catalysts (Hamed et al., 2006).

Photochemical Transformations

The study of polyalkylbenzyl thiocyanates, similar to 3-methylbenzyl thiocyanate, has shown that they undergo photoisomerization under certain conditions. This property could be exploited in the development of photoresponsive materials, useful in various industrial applications (Suzuki et al., 1979).

Microbiological Applications

In microbiology, benzyl thiocyanate has been transformed by Streptomyces aureofaciens into dibenzyl disulphide, a compound with lesser stimulation of chlortetracycline production than benzyl thiocyanate. This biotransformation study opens up possibilities for using microbial processes in pharmaceutical production (Fuska et al., 1994).

Binding Studies in Neurochemistry

In neurochemistry, studies have explored the binding of certain antagonists in the presence of thiocyanate, providing insights into receptor-ligand interactions. This research could have implications in designing new drugs targeting neural receptors (Nielsen et al., 1995).

Safety And Hazards

3-Methylbenzyl thiocyanate is provided to early discovery researchers as part of a collection of rare and unique chemicals2. Sigma-Aldrich does not collect analytical data for this product2. The buyer assumes responsibility to confirm product identity and/or purity2.


properties

IUPAC Name

(3-methylphenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-11-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGWUGKMTAEVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958345
Record name (3-Methylphenyl)methyl thiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzyl thiocyanate

CAS RN

37141-50-7
Record name (3-Methylphenyl)methyl thiocyanate
Source CAS Common Chemistry
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Record name 3-Methylbenzyl thiocyanate
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Record name 37141-50-7
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Record name (3-Methylphenyl)methyl thiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-methylbenzyl thiocyanate
Source European Chemicals Agency (ECHA)
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Record name 3-Methylbenzyl thiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RGR Bacon, RG Guy - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… -light petroleum, yielded 3-methylbenzyl thiocyanate (36%), … The 3-methylbenzyl thiocyanate was reduced as described … boiling ethanol to give 3-methylbenzyl thiocyanate, identical in …
Number of citations: 25 pubs.rsc.org

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